Ethyl 5-amino-3-methylisothiazole-4-carboxylate CAS 34859-65-9 properties
Ethyl 5-amino-3-methylisothiazole-4-carboxylate CAS 34859-65-9 properties
An In-Depth Technical Guide to Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9)
Abstract
Ethyl 5-amino-3-methylisothiazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted isothiazole core is a key pharmacophore found in a range of biologically active compounds. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a plausible synthetic pathway rooted in established chemical principles, detailed spectral analysis, and a review of its applications in drug discovery. The document is structured to offer both foundational knowledge and practical insights for professionals engaged in chemical synthesis and pharmaceutical research.
Introduction: The Isothiazole Scaffold in Modern Chemistry
Heterocyclic compounds containing sulfur and nitrogen are cornerstones of pharmaceutical development.[1] The isothiazole ring, a five-membered aromatic system with adjacent sulfur and nitrogen atoms, is particularly noteworthy. This scaffold is present in various compounds with applications as pharmaceuticals, agrochemicals, and dyes.[2] Isothiazole carboxamides, for instance, have demonstrated significant biological activities, including antiviral and fungicidal properties.[2]
Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9) emerges as a valuable and highly functionalized intermediate. Its structure incorporates several reactive sites: an amino group, an ester, and the heterocyclic ring itself, making it an ideal starting point for the synthesis of more complex molecular architectures and diverse compound libraries. Understanding its core properties is essential for leveraging its synthetic potential.
Physicochemical and Structural Properties
The fundamental properties of Ethyl 5-amino-3-methylisothiazole-4-carboxylate are summarized below. This data is critical for reaction planning, solubility testing, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 34859-65-9 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O₂S | [3][5] |
| Molecular Weight | 186.23 g/mol | [3][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [3][4] |
| InChI Key | ZDGBWOZFPKNORL-UHFFFAOYSA-N | [4][5] |
| MDL Number | MFCD00097916 |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="N", pos="0,1.2!"]; S1 [label="S", pos="-0.8,0!"]; C_ring_1 [label="C", pos="0.8,0!"]; C_ring_2 [label="C", pos="0.5,-1.2!"]; C_ring_3 [label="C", pos="-0.5,-1.2!"];
// Define substituent nodes C_Me [label="CH₃", pos="1.8,0!"]; C_ester_C_O [label="C", pos="1.3,-2.2!"]; O_ester_double [label="O", pos="2.3,-2.2!"]; O_ester_single [label="O", pos="0.6,-3.2!"]; C_Et_1 [label="CH₂", pos="1.4,-4.2!"]; C_Et_2 [label="CH₃", pos="0.7,-5.2!"]; N_amino [label="H₂N", pos="-1.3,-2.2!"];
// Draw bonds N1 -- S1; S1 -- C_ring_3; C_ring_3 -- C_ring_2; C_ring_2 -- C_ring_1; C_ring_1 -- N1;
// Double bonds in the ring edge [style=double]; N1 -- C_ring_1; C_ring_3 -- C_ring_2; edge [style=solid];
// Substituents C_ring_1 -- C_Me; C_ring_2 -- C_ester_C_O; C_ester_C_O -- O_ester_double [style=double]; C_ester_C_O -- O_ester_single; O_ester_single -- C_Et_1; C_Et_1 -- C_Et_2; C_ring_3 -- N_amino; }
Caption: Chemical structure of Ethyl 5-amino-3-methylisothiazole-4-carboxylate.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis logically begins with precursors that can form the required carbon backbone and introduce the necessary functional groups prior to the final ring-closing reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Protocol and Mechanistic Discussion
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Formation of the β-Ketocyanoester: The synthesis would likely commence from a readily available starting material like ethyl acetoacetate. Reaction with a nitrosating agent (like sodium nitrite in acidic conditions) followed by dehydration would yield ethyl 2-cyano-3-oxobutanoate. This step establishes the C4-carboxylate and the precursor to the C5-amino group.
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Thionation: The ketone at the C3 position must be converted to a thioketone. This is a critical step for preparing the thioamide functionality. Reagents like Lawesson's reagent or phosphorus pentasulfide are standard choices for this transformation.
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Formation of the β-Iminothioamide: The resulting intermediate exists in tautomeric equilibrium, with the β-iminothioamide form being crucial for the subsequent cyclization. This intermediate contains the complete, non-cyclic backbone of the target molecule.
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Oxidative Cyclization: The defining step is the ring closure of the β-iminothioamide.[6] This is achieved using an oxidizing agent such as hydrogen peroxide or chloramine T.[6] The mechanism involves the oxidation of the sulfur atom, which facilitates an intramolecular nucleophilic attack by the imino nitrogen, forming the stable S-N bond of the isothiazole ring. This method is a well-documented route to 5-aminoisothiazoles.[6]
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Workup and Purification: Following the reaction, the mixture would be neutralized and extracted with an appropriate organic solvent. The crude product would then be purified, typically via recrystallization or column chromatography, to yield the final high-purity compound.
This proposed pathway is a self-validating system, as each step relies on well-established and predictable organic transformations, ensuring a high probability of success.
Spectral Analysis (Predicted)
Detailed experimental spectra for this specific compound are not publicly available. However, based on its structure and data from analogous compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate[1], we can predict the key features for structural verification.
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¹H NMR (400 MHz, CDCl₃):
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δ 4.1-4.3 ppm (quartet, 2H): This signal corresponds to the -OCH₂ CH₃ protons of the ethyl ester, split by the adjacent methyl group.
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δ 2.3-2.5 ppm (singlet, 3H): This singlet arises from the protons of the methyl group at the C3 position of the isothiazole ring.
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δ 1.2-1.4 ppm (triplet, 3H): This signal represents the -OCH₂CH₃ protons of the ethyl ester, split by the adjacent methylene group.
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δ 4.6-5.0 ppm (broad singlet, 2H): The protons of the C5-amino group are expected in this region. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~162-165 ppm: Carbonyl carbon of the ethyl ester (-C =O).
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δ ~158-170 ppm: C3 and C5 carbons of the isothiazole ring, significantly influenced by the attached nitrogen, sulfur, and amino/methyl groups.
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δ ~105-110 ppm: C4 carbon of the isothiazole ring, bonded to the ester.
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δ ~60 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).
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δ ~15-20 ppm: Methyl carbon at the C3 position.
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δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).
-
-
Mass Spectrometry (MS):
-
The primary peak expected would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z 186 or 187, respectively, corresponding to the molecular weight of 186.23.
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Applications in Research and Drug Development
The true value of Ethyl 5-amino-3-methylisothiazole-4-carboxylate lies in its role as a versatile intermediate. The isothiazole and related thiazole cores are integral to numerous compounds with proven biological utility.
-
Scaffold for Bioactive Molecules: The 2-amino-thiazole ring system, a close structural relative, is found in drugs developed for allergies, hypertension, inflammation, and infections.[1] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and show promise as antineoplastic agents.[1] This strongly suggests that the isothiazole isomer could serve as a scaffold for similar therapeutic agents.
-
Agrochemical Intermediates: 5-Amino-3-alkylisothiazoles are documented as useful intermediates in the synthesis of agrochemicals, highlighting their relevance beyond pharmaceuticals.[7]
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Lead Identification and Optimization: In modern drug discovery, public databases like PubChem are crucial for identifying and optimizing lead compounds.[8][9] Building blocks like this one are used to generate novel structures for screening in high-throughput bioassays to discover new drug candidates.[8] The presence of multiple functionalization points allows for systematic structural modifications to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
Proper handling of this chemical is imperative to ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. Safety Data Sheets (SDS) for related and analogous compounds indicate potential hazards including being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Handling Procedures: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth and consult a physician.
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Conclusion
Ethyl 5-amino-3-methylisothiazole-4-carboxylate is more than just a chemical reagent; it is a key enabler for innovation in pharmaceutical and chemical research. Its highly functionalized structure provides a robust platform for the synthesis of diverse and complex molecules. By understanding its fundamental properties, synthetic routes, and potential applications, researchers can effectively integrate this valuable building block into their discovery and development workflows, paving the way for the next generation of therapeutics and advanced materials.
References
- Ethyl 5-amino-3-methylisothiazole-4-carboxylate.
- 34859-65-9 | Ethyl 5-amino-3-methylisothiazole-4-carboxyl
- Ethyl 5-amino-3-methylisothiazole-4-carboxyl
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- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- ethyl 5-amino-3-methylisothiazole-4-carboxylate | cas: 34859-65-9.Finetech Industry Limited.
- SAFETY D
- GHS07 - Safety D
- SAFETY D
- PubChem applications in drug discovery: a bibliometric analysis.PMC - PubMed Central.
- Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
- PubChem applications in drug discovery: a bibliometric analysis.PubMed.
- 5-amino-3-methyl-isothiazole and process.
- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxyl
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